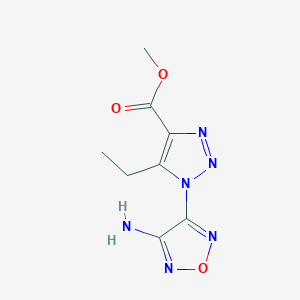![molecular formula C17H18Cl3N3O5 B11100851 2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B11100851.png)
2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trichloroallyl group and a pyrimidinylamino carbonyl group attached to a cyclohexene carboxylate. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, including the formation of the trichloroallyl group and the attachment of the pyrimidinylamino carbonyl group to the cyclohexene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The trichloroallyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trichloroallyl group and pyrimidinylamino carbonyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride): Used for activation of carboxylic acids, particularly for amide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive, peptide coupling agent.
Uniqueness
2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18Cl3N3O5 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H18Cl3N3O5/c1-26-15-12(7-21-17(23-15)27-2)22-14(24)9-5-3-4-6-10(9)16(25)28-8-11(18)13(19)20/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,22,24) |
InChI Key |
CFGKQALGGWPGAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2CC=CCC2C(=O)OCC(=C(Cl)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone](/img/structure/B11100770.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11100774.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol](/img/structure/B11100778.png)
![Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11100783.png)
![N-methyl-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11100791.png)
![N-{2-[(2,6-dinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B11100804.png)
![methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B11100810.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11100811.png)
![3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11100818.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11100824.png)

![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11100843.png)

